

# 2-(2-Chloro-6-fluorobenzylthio)ethylamine structure and synthesis

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## Compound of Interest

Compound Name:	2-(2-Chloro-6-fluorobenzylthio)ethylamine
Cat. No.:	B060505

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An In-depth Technical Guide to **2-(2-Chloro-6-fluorobenzylthio)ethylamine**: Structure, Synthesis, and Characterization

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(2-chloro-6-fluorobenzylthio)ethylamine**, a halogenated thioether of interest in synthetic and medicinal chemistry. We will delve into its structural characteristics, a detailed and reasoned synthetic pathway, methods for its characterization, and its significance as a chemical intermediate.

## Molecular Structure and Physicochemical Properties

**2-(2-Chloro-6-fluorobenzylthio)ethylamine**, with CAS Number 175136-76-2, is a substituted benzyl thioether. The molecule incorporates a 2-chloro-6-fluorobenzyl group, which is a common moiety in pharmacologically active compounds due to the metabolic stability and altered electronic properties conferred by the halogen atoms. This group is linked via a sulfur atom to an ethylamine chain.

Chemical Structure:

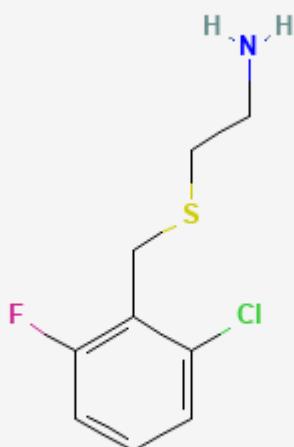


Figure 1. 2D Chemical Structure of **2-(2-Chloro-6-fluorobenzylthio)ethylamine**.

The key structural features are the aromatic ring with ortho-chloro and fluoro substituents, a flexible thioether linkage, and a terminal primary amine group, which provides a site for further functionalization.

## Key Physicochemical Data

The properties of this compound are summarized below for quick reference by researchers.

Property	Value	Source
CAS Number	175136-76-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClFNS	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	219.71 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	219.02847 Da	<a href="#">[3]</a>
Boiling Point	140 °C (Predicted)	<a href="#">[1]</a>
Density	1.273 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
SMILES	C1=CC(=C(C(=C1)Cl)CSCCN) F	<a href="#">[3]</a>
InChIKey	KNNHPOGBBNRNDH- UHFFFAOYSA-N	<a href="#">[3]</a>

## Synthesis Pathway and Mechanistic Insights

The synthesis of **2-(2-chloro-6-fluorobenzylthio)ethylamine** is most efficiently achieved via a nucleophilic substitution reaction (S<sub>n</sub>2). This pathway leverages the high nucleophilicity of a thiol group to displace a halide from a reactive benzyl halide.

## Reaction Scheme

The core reaction involves the S-alkylation of cysteamine (2-aminoethanethiol) with 2-chloro-6-fluorobenzyl chloride.

Reaction Scheme for the Synthesis of 2-(2-Chloro-6-fluorobenzylthio)ethylamine *Figure 2. General reaction scheme for the synthesis.*

## Expertise & Causality: Rationale for Experimental Design

- Choice of Nucleophile (Cysteamine): Cysteamine is an ideal starting material as it contains both a thiol (-SH) and an amine (-NH<sub>2</sub>) group. Under basic conditions, the thiol is readily deprotonated to form a thiolate anion (RS<sup>-</sup>). The thiolate is a significantly stronger and softer

nucleophile than the neutral amine group, ensuring selective S-alkylation over N-alkylation. The rapid oxidation of the sulfhydryl group in cysteamine to form cystamine (a disulfide) is a critical consideration, necessitating controlled reaction conditions, often under an inert atmosphere.[4]

- Choice of Electrophile (2-Chloro-6-fluorobenzyl chloride): This compound is a highly effective electrophile for this  $S_N2$  reaction.[5] The benzylic carbon is activated towards nucleophilic attack, and the chloride ion is an excellent leaving group. The synthesis of this starting material typically involves the controlled free-radical chlorination of 2-chloro-6-fluorotoluene. [5][6]
- Role of the Base (e.g., NaOH,  $K_2CO_3$ ): A base is essential for the reaction to proceed efficiently. Its primary role is to deprotonate the thiol group of cysteamine, generating the highly reactive thiolate anion. The choice of base and solvent can influence reaction rates and yields. An inorganic base like sodium hydroxide is cost-effective and efficient for this transformation.

## Trustworthiness: A Self-Validating Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis. Each step includes checks and balances to ensure a successful outcome.

### Materials:

- Cysteamine hydrochloride (or free base)
- 2-Chloro-6-fluorobenzyl chloride[5]
- Sodium hydroxide (NaOH)
- Methanol (or Ethanol)
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser
- Thin Layer Chromatography (TLC) apparatus

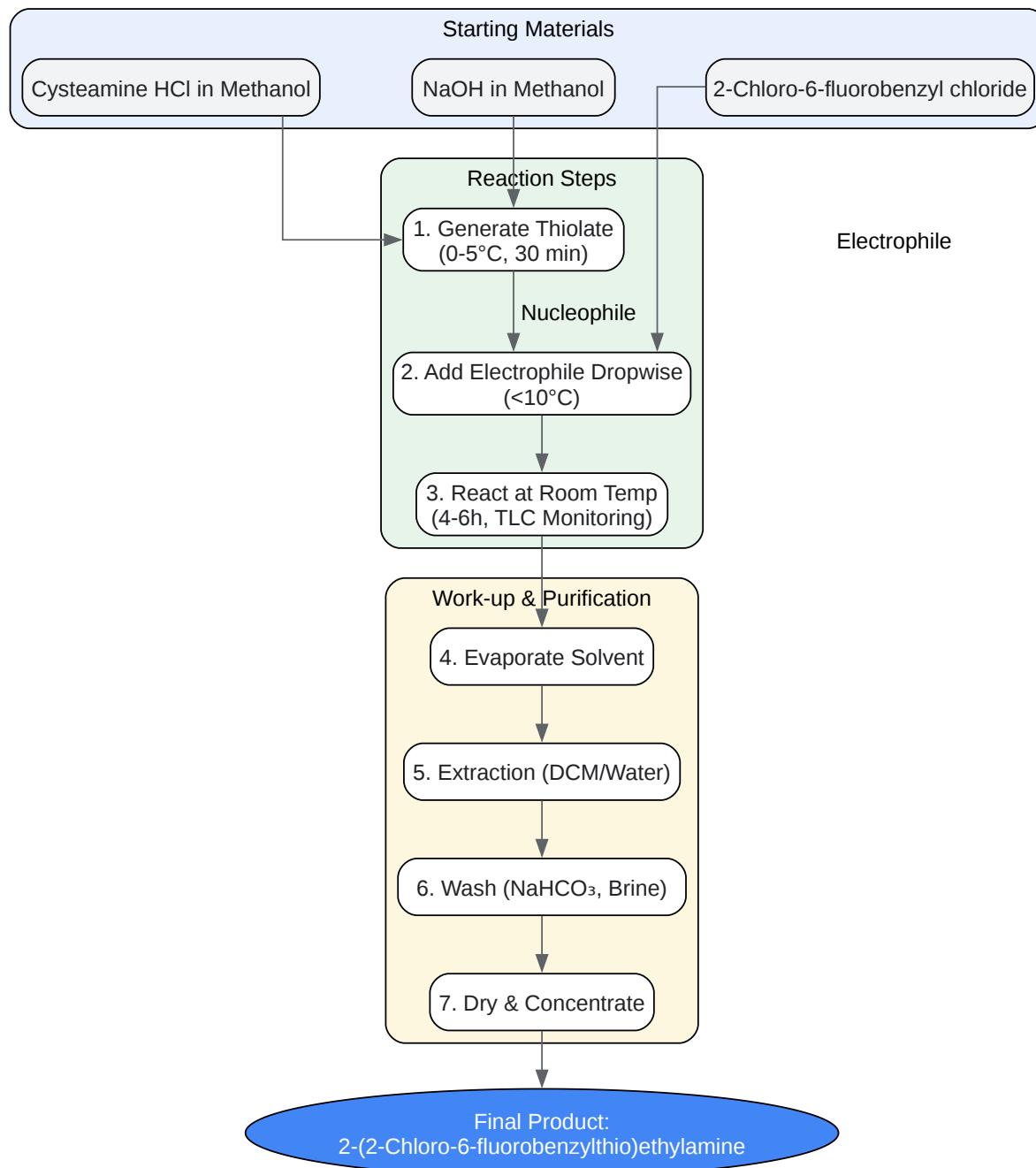
**Procedure:**

- Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cysteamine hydrochloride (1.0 eq) in methanol. Cool the solution in an ice bath (0-5 °C).
- Base Addition: Slowly add a solution of sodium hydroxide (2.1 eq) in methanol to the cysteamine solution. The extra equivalent of base is to neutralize the hydrochloride salt and deprotonate the thiol. Stir for 20-30 minutes at 0-5 °C to ensure complete formation of the sodium thiolate.
- Addition of the Electrophile: Dissolve 2-chloro-6-fluorobenzyl chloride (1.05 eq) in a minimal amount of methanol and add it to a dropping funnel. Add this solution dropwise to the stirred thiolate mixture over 30-45 minutes, maintaining the temperature below 10 °C to control any exothermic reaction.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) until the starting benzyl chloride spot has been consumed.
- Work-up and Extraction:
  - Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
  - Partition the resulting residue between water and an organic solvent like dichloromethane.

- Separate the organic layer. Extract the aqueous layer two more times with fresh dichloromethane.
- Combine all organic layers.
- Purification:
  - Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine. This removes any acidic impurities and residual water-soluble components.
  - Dry the organic layer over anhydrous  $MgSO_4$  or  $Na_2SO_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Final Purification (Optional): If required, the crude oil can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

## Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

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